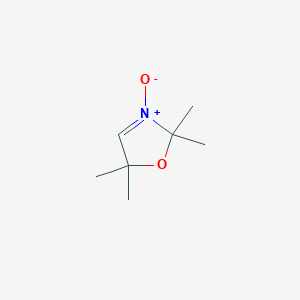
2,2,5,5-Tetramethyl-3-oxo-2,5-dihydro-1,3lambda~5~-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-Tetramethyl-3-oxo-2,5-dihydro-1,3lambda~5~-oxazole is a heterocyclic compound characterized by its unique structure, which includes a five-membered ring with oxygen and nitrogen atoms. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-3-oxo-2,5-dihydro-1,3lambda~5~-oxazole can be achieved through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of 2,2,5,5-tetramethyl-1,3-dioxane with an appropriate oxidizing agent can yield the desired oxazole compound. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethyl-3-oxo-2,5-dihydro-1,3lambda~5~-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into other functional groups.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce new substituents into the ring structure.
Scientific Research Applications
2,2,5,5-Tetramethyl-3-oxo-2,5-dihydro-1,3lambda~5~-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2,2,5,5-Tetramethyl-3-oxo-2,5-dihydro-1,3lambda~5~-oxazole exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions are influenced by the compound’s structure and functional groups, which determine its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyl-3-pyrrolin-1-oxyl-3-carboxylic acid: This compound shares a similar structural motif but differs in its functional groups and reactivity.
MTSSL (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl)methanethiosulfonate: Another related compound with distinct applications in spin labeling and molecular studies.
Uniqueness
What sets 2,2,5,5-Tetramethyl-3-oxo-2,5-dihydro-1,3lambda~5~-oxazole apart is its unique combination of stability and reactivity, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.
Properties
CAS No. |
62344-87-0 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-3-oxido-1,3-oxazol-3-ium |
InChI |
InChI=1S/C7H13NO2/c1-6(2)5-8(9)7(3,4)10-6/h5H,1-4H3 |
InChI Key |
ORCMLNYLCOQOFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=[N+](C(O1)(C)C)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















